1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene
Overview
Description
1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene is a chemical compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene consists of a benzene ring substituted with a bromo group, a difluoropropoxy group, and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene include a predicted boiling point of 251.2±40.0 °C and a predicted density of 1.446±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Intermediates in Synthesis and Chemical Transformations
Regioselective Bromination and Synthesis of Sulfur-functionalized Quinones : A study reported the bromination of a dimethoxy dimethylbenzene derivative, leading to the formation of various bromination products. One such product underwent further transformations to create novel sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
Synthesis of Nitrobenzene Derivatives : A research focused on synthesizing 1-bromo-2,4-dinitrobenzene from bromobenzene, highlighting the role of such compounds as intermediates in creating medicinal agents, dyes, and electroluminescent materials (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).
Synthesis and Application in Polymer Solar Cells : A study introduced a bromo-nitrobenzene derivative into the active layer of polymer solar cells, improving the power conversion efficiency by enhancing excitonic dissociation at the donor-acceptor interface. This showcases the potential of such compounds in improving solar cell performance (Fu et al., 2015).
Use in Epoxidation Reactions : Research demonstrated the use of bromopolyfluoroarenes, similar in reactivity to the compound , in a one-pot arylative epoxidation of ketones. This process led to the formation of valuable tri- and tetrasubstituted epoxides, showcasing the compound's potential role in complex chemical transformations (Li & Gevorgyan, 2012).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-bromo-4-(2,2-difluoropropoxy)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-7-5-8(3-4-9(7)11)14-6-10(2,12)13/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAWNZEXPSWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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